![molecular formula C19H23N3O2 B2649479 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 689746-67-6](/img/structure/B2649479.png)
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a benzamide core with a methoxy group and a methylpiperazine moiety, making it a versatile molecule in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents like dichloromethane or chloroform. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C) to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the synthesis, ensuring precise control over reaction conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Electrophilic reagents like bromine or nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]amine.
Substitution: Formation of halogenated or nitrated derivatives of the benzamide.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied for its effects on neurotransmitter systems, particularly in relation to the choline transporter. Research has demonstrated that compounds within this structural family can act as inhibitors of the choline transporter, which plays a crucial role in acetylcholine synthesis and release. Inhibition of this transporter may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study : A study published in PMC4385452 detailed the synthesis and structure-activity relationships of related compounds, identifying a potent inhibitor of the choline transporter that could serve as a lead for further drug development . The findings indicated that modifications to the piperazine ring significantly affected the binding affinity and selectivity for the transporter.
Oncology
The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Data Table: Cytotoxicity Assays
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
These results indicate that this compound could be a candidate for further development as an anti-cancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the piperazine moiety and methoxy group have been shown to influence biological activity significantly.
Table: Structural Variations and Their Effects
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency |
Alteration of piperazine substituents | Enhanced selectivity |
Variation in benzamide structure | Improved stability |
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as protein kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to the disruption of signaling pathways that are essential for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide .
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
Uniqueness
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its methoxy group enhances its metabolic stability, while the methylpiperazine moiety improves its solubility and bioavailability .
Biologische Aktivität
3-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known by its CAS number 689746-67-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O2, with a molecular weight of 325.41 g/mol. The structure features a methoxy group, a piperazine moiety, and an amide functional group, which are critical for its biological activity.
Anticancer Potential
Recent studies have investigated the anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds showed IC50 values in the micromolar range against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | MCF-7 | 0.65 |
Compound B (similar structure) | PANC-1 | 2.41 |
This compound | TBD | TBD |
Note: TBD indicates data to be determined from ongoing studies.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other cellular pathways. Similar compounds have been identified as potential type 1 kinase inhibitors, which suggests that this compound could interact with ATP-binding sites in kinases, thereby disrupting cancer cell proliferation .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of new benzamide derivatives, researchers synthesized several analogs and assessed their activity against cancer cell lines. The findings indicated that modifications to the piperazine and benzamide structures significantly influenced their cytotoxicity and selectivity .
Moreover, another study highlighted the importance of structural modifications in enhancing the solubility and metabolic stability of these compounds, which are crucial for their therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-19(23)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEFTXDPDDNWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.